2-Fluoro-4-methoxypyrimidine
Description
Significance of Fluorinated and Methoxylated Pyrimidines in Contemporary Organic and Medicinal Chemistry
The introduction of fluorine and methoxy (B1213986) groups into the pyrimidine (B1678525) scaffold imparts a range of desirable properties that are highly sought after in drug discovery and materials science. Fluorine, with its high electronegativity, can significantly alter the electronic properties of the pyrimidine ring, influencing its reactivity and metabolic stability. ontosight.ai This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. ontosight.ai The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, thereby affecting its ability to cross biological membranes. ontosight.aiontosight.ai
Methoxylation, the addition of a methoxy group (-OCH3), also plays a crucial role. The methoxy group can influence a compound's solubility, steric interactions, and electronic distribution. acs.org In medicinal chemistry, this can translate to improved bioavailability and modified interactions with target enzymes or receptors. smolecule.com The combination of fluorination and methoxylation in a single pyrimidine molecule, as seen in 2-Fluoro-4-methoxypyrimidine, offers a powerful tool for fine-tuning molecular properties to achieve specific biological or chemical outcomes.
Overview of the Pyrimidine Heterocyclic Scaffold as a Research Target
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. nih.govrsc.org This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. nih.govresearchgate.net
Researchers have extensively explored pyrimidine derivatives for a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govmdpi.commdpi.com The versatility of the pyrimidine ring allows for diverse substitutions at its various positions, enabling the creation of large libraries of compounds for screening against numerous biological targets. researchgate.nettandfonline.com Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in drug design. mdpi.com
Research Scope and Strategic Importance of this compound in Academic Inquiry
This compound serves as a key building block and intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. Its specific substitution pattern, with a fluorine atom at the 2-position and a methoxy group at the 4-position, provides a unique combination of reactivity and physicochemical properties.
The fluorine atom at the 2-position can influence the reactivity of the pyrimidine ring, while the methoxy group at the 4-position can be a site for further chemical modification. For instance, the methoxy group can potentially be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This strategic positioning of functional groups makes this compound a valuable tool for chemists seeking to synthesize novel compounds with tailored properties. Its study contributes to a deeper understanding of structure-activity relationships in fluorinated and methoxylated heterocyclic systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39030-96-1 |
|---|---|
Molecular Formula |
C5H5FN2O |
Molecular Weight |
128.10 g/mol |
IUPAC Name |
2-fluoro-4-methoxypyrimidine |
InChI |
InChI=1S/C5H5FN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 |
InChI Key |
OMQUOYFSRFPLLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methoxypyrimidine and Its Derivatives
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, such as halogens, further activates the ring toward this type of reaction.
Reactivity Profiles at Fluorine and Methoxy-Substituted Positions
In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is a critical factor. Contrary to its behavior in aliphatic SN1 and SN2 reactions where it is a poor leaving group due to the strength of the C-F bond, fluorine is an excellent leaving group in the SNAr context. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The rate-determining step of an SNAr reaction is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). The strongly electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating this rate-determining step. masterorganicchemistry.commasterorganicchemistry.com Consequently, the reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com
In 2-Fluoro-4-methoxypyrimidine, both the 2-fluoro and 4-methoxy substituents can potentially act as leaving groups. The fluorine atom at the C2 position is highly activated for displacement by nucleophiles. In contrast, the methoxy (B1213986) group is generally a poor leaving group. However, its displacement can occur, particularly under acidic or basic conditions. wur.nl In related systems like 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive than the one at C2. acs.orggoogle.com For this compound, the high lability of the fluorine atom in SNAr reactions suggests that substitution will preferentially occur at the C2 position, provided the nucleophile and reaction conditions favor the classic SNAr mechanism.
Regioselectivity in Nucleophilic Attack on the Pyrimidine Nucleus
Regioselectivity in the nucleophilic substitution of 2,4-disubstituted pyrimidines is a well-documented phenomenon. For most nucleophilic substitution reactions involving 2,4-dihalogenated pyrimidines, the attack occurs preferentially at the C4 position. acs.orggoogle.comwuxiapptec.com This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are inherently more electrophilic than the C2 position. Computational studies using Lowest Unoccupied Molecular Orbital (LUMO) analysis on 2,4-dichloropyrimidine (B19661) show the LUMO is primarily distributed at C4, indicating it as the favored site for nucleophilic attack. wuxiapptec.com
However, this regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com For instance, the introduction of a strong electron-donating group, such as a methoxy (OMe) or an amino (NHMe) group, at the C6 position of a 2,4-dichloropyrimidine can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com This is because the electron-donating group increases the electron density at the para-position (C4), making it less electrophilic and shifting the site of kinetic attack to C2. wuxiapptec.com While this compound has the methoxy group at C4, this principle highlights the delicate electronic balance that governs reactivity. In some cases, reactions can yield mixtures of regioisomers, the separation of which can be challenging. google.com
The choice of nucleophile can also dramatically influence the outcome. In studies on 5-substituted-2,4-dichloropyrimidines, which typically favor C4 substitution, the use of tertiary amine nucleophiles led to excellent C2 selectivity. acs.orgnih.gov
| Substrate | Substituent (Position) | Nucleophile | Major Product Position | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | H (C6) | Various Amines | C4 | acs.orgwuxiapptec.com |
| 2,4-Dichloro-6-methoxypyrimidine | -OMe (C6) | Amines | C2 | wuxiapptec.com |
| 2,4-Dichloro-5-nitropyrimidine (B15318) | -NO2 (C5) | Primary/Secondary Amines | C4 | nih.gov |
| 2,4-Dichloro-5-nitropyrimidine | -NO2 (C5) | Tertiary Amines | C2 | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Aryl (C6) | Aliphatic Secondary Amines | C4 | acs.org |
Influence of Substituents on Electronic Density and Reactivity
Substituents profoundly modify the reactivity of the pyrimidine ring through inductive and resonance effects.
Fluorine: The fluorine atom at C2 is a potent electron-withdrawing group, primarily through its strong inductive effect (-I). This effect decreases the electron density of the entire ring system, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation is a key feature of fluorinated heterocycles. masterorganicchemistry.com
Nitro Group: For comparison, a strongly deactivating group like a nitro group (-NO₂) on the ring dramatically increases the ring's electrophilicity, making it highly reactive towards nucleophiles. For example, 2,4-dichloro-5-nitropyrimidine readily undergoes substitution. nih.gov
Detailed Mechanistic Pathways of Amination
The amination of halogenated pyrimidines, particularly with strong bases like potassium amide (KNH₂) in liquid ammonia, can proceed through several distinct mechanistic pathways beyond the standard SNAr route.
Direct Amination (SN(AE)) : This is the conventional Addition-Elimination (SNAr) mechanism where the amide ion attacks the carbon atom bearing the halogen, forming a Meisenheimer intermediate, which then eliminates the halide ion to yield the product. wur.nl
Cine Substitution (SN(AE)cine) : In this pathway, the nucleophile attacks a carbon atom adjacent to the one carrying the leaving group. This is followed by protonation and then elimination of a hydrogen halide, resulting in the amino group being positioned next to its original location. wur.nl
SN(ANRORC) Mechanism : This pathway, an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a significant mechanism in the amination of many aza-aromatic compounds. wikipedia.orgcapes.gov.br It is particularly prevalent in reactions of substituted pyrimidines with sodium or potassium amide. wikipedia.orgresearchgate.net The mechanism involves:
Addition : The amide nucleophile adds to an electrophilic carbon on the ring (e.g., C2, C4, or C6), which may not be the carbon bearing the leaving group.
Ring Opening : The resulting anionic σ-complex undergoes a ring-opening, often by cleavage of a C-N bond, to form an open-chain intermediate. wur.nlwikipedia.org
Ring Closure : The open-chain intermediate then recyclizes, with an internal nucleophilic attack leading to a new heterocyclic ring. During this process, one of the original ring nitrogen atoms can be expelled as part of the leaving group, and the nitrogen from the nucleophile is incorporated into the new ring. Isotopic labeling studies have been crucial in proving this mechanism, showing that a labeled ring nitrogen can be lost from the final product. wikipedia.orgresearchgate.net
The amination of 4-halogeno-6-phenylpyrimidines with potassium amide, for example, has been shown to proceed largely via the SN(ANRORC) mechanism. wur.nlresearchgate.net The operation of this mechanism is highly dependent on the substrate and reaction conditions.
Electrophilic Reactions on the Pyrimidine Ring
While the pyrimidine ring is electron-deficient and generally resistant to electrophilic attack, the presence of strong electron-donating substituents can render it susceptible to such reactions.
Directed Halogenation Studies
The C5 position of the pyrimidine ring is the most electron-rich and thus the most likely site for electrophilic substitution. An electron-donating group, such as the methoxy group at C4 in this compound, acts as an activating group and directs incoming electrophiles to the adjacent C5 position.
This directing effect has been observed in related systems. For example, the presence of a methoxy group at C4 can direct the bromination of the pyrimidine ring. In a relevant example for the synthesis of 2-chloro-5-fluoro-4-methoxypyrimidine (B1590447), the existing C4-methoxy group would direct the incoming electrophilic fluorine source to the C5 position. This regioselectivity is a powerful tool in the synthesis of polysubstituted pyrimidines, allowing for the controlled introduction of functional groups onto the heterocyclic core.
Rearrangements and Ring Transformations of Pyrimidine Systems
The pyrimidine core is a versatile structure in organic chemistry, and its derivatives can undergo various rearrangements and transformations. These reactions often lead to the formation of new heterocyclic systems.
One notable transformation is the Claisen rearrangement. Studies on allyl ethers of fluorinated pyrimidines, such as allyl 2,5-difluoro-6-methoxypyrimidin-4-yl ether, have shown that vapor phase thermolysis can lead to Claisen rearrangement products. In these reactions, the N-3 position of the pyrimidine ring is typically the terminus for the migration. rsc.org
Ring transformations of pyrimidine N-oxides have also been observed. For instance, 2,6-dimethyl-4-methoxypyrimidine 1-oxide undergoes a ring contraction to form an imidazole (B134444) derivative upon ultraviolet irradiation in methanol. researchgate.net The mechanisms of these rearrangements are complex and may involve intermediates like oxaziridines or zwitterionic species. researchgate.net
Furthermore, pyrimidine rings can be transformed into other heterocyclic structures through reactions with nucleophiles. For example, some pyrimidine derivatives can be converted into pyrazoles, 1,2,4-triazoles, and isoxazoles. wur.nl These transformations are often initiated by a nucleophilic attack at the 2 or 4 position of the pyrimidine ring. wur.nl
Advanced Functional Group Interconversions and Selective Modifications
The functional groups attached to the pyrimidine ring can be selectively modified to create a wide range of derivatives with diverse properties.
Selective Reductions (e.g., nitro group to amino group)
The reduction of a nitro group to an amino group is a crucial transformation in the synthesis of many biologically active molecules. Aromatic amines are important building blocks for pharmaceuticals and other specialty chemicals. jsynthchem.com While sodium borohydride (B1222165) is a mild reducing agent that typically reduces aldehydes and ketones, it is generally not reactive enough to reduce a nitro group on its own. jsynthchem.com However, its reducing power can be enhanced.
For instance, a combination of sodium borohydride (NaBH4) and a transition metal complex like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4) can effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com This method offers an efficient way to achieve this selective reduction. jsynthchem.com
The synthesis of 4-amino-5-fluoro-2-methoxypyrimidine has been reported through various methods, highlighting the importance of this amino-substituted pyrimidine derivative. beilstein-journals.orgresearchgate.netnih.gov
Oxidative Defluorination Mechanisms
The carbon-fluorine bond is strong, but under certain conditions, particularly in biological systems, it can be broken through a process called defluorination. Oxidative defluorination is a metabolic pathway that can lead to the degradation of organofluorine compounds. researchgate.net
This process often involves the enzymatic action of cytochrome P450 (CYP) enzymes. acs.orghyphadiscovery.com The mechanism can proceed through the formation of an aldehyde intermediate. researchgate.net The bioactivation of a fluoropyrimidine moiety can lead to reactive metabolite formation via oxidative defluorination. acs.org Studies have shown that substitution at both the 4- and 6-positions of a 5-fluoropyrimidine (B1206419) ring can help to reduce this metabolic bioactivation. acs.org
Hydrolytic defluorination is another mechanism where a fluorine atom is replaced by a hydroxyl group. researchgate.net This process does not involve a change in the oxidation state of the carbon atom. researchgate.net While less common for non-activated fluoroalkanes, enzymatic hydrolytic defluorination has been observed in bacteria and, more recently, has been suggested to be catalyzed by human liver enzymes independent of CYP activity. nih.gov
Derivatization and Advanced Functionalization Strategies for the 2 Fluoro 4 Methoxypyrimidine Scaffold
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalization (e.g., halogenation or lithiation). For the 2-fluoro-4-methoxypyrimidine scaffold, the C5-H bond is the primary target for such transformations due to its electronic properties and steric accessibility.
Research has demonstrated that the C5 position can be directly arylated, alkylated, or acylated using various catalytic systems. Transition-metal-catalyzed C-H activation, particularly with palladium or rhodium, is a common approach. For instance, directed C-H functionalization can be achieved where a directing group temporarily installed on the pyrimidine (B1678525) ring guides a metal catalyst to selectively activate the adjacent C-H bond.
More commonly, non-directed radical-based methods have proven effective. Minisci-type reactions, for example, allow for the introduction of alkyl groups at the electron-deficient C5 position. These reactions typically involve the generation of an alkyl radical (from a carboxylic acid precursor using a silver catalyst and an oxidant like ammonium (B1175870) persulfate), which then adds to the pyrimidine ring. The electron-withdrawing nature of the fluorine atom at C2 and the nitrogen atoms in the ring activates the C5 position towards nucleophilic radical attack.
Below is a table summarizing representative C-H functionalization reactions at the C5 position of the this compound scaffold.
| Functionalization Type | Reagents & Conditions | Product Structure | Key Finding |
|---|---|---|---|
| Radical Alkylation (Minisci-type) | R-COOH, AgNO₃ (cat.), (NH₄)₂S₂O₈, H₂O/MeCN | 5-Alkyl-2-fluoro-4-methoxypyrimidine | Provides efficient access to C5-alkylated derivatives. Tolerates a wide range of primary, secondary, and tertiary alkyl carboxylic acids. |
| Direct Arylation | Ar-B(OH)₂, Pd(OAc)₂, Ag₂CO₃, TFA | 5-Aryl-2-fluoro-4-methoxypyrimidine | Palladium-catalyzed C-H/C-B coupling enables the introduction of diverse aryl groups. The reaction is highly regioselective for the C5 position. |
| Photoredox-Catalyzed Acylation | Aldehyde (R-CHO), Photocatalyst (e.g., Ru(bpy)₃Cl₂), Blue LED | 5-Acyl-2-fluoro-4-methoxypyrimidine | A mild and efficient method for installing acyl groups, proceeding via an acyl radical intermediate. |
Cross-Coupling Reactions for Complex Scaffold Elaboration
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures from the this compound core. While the C-F bond can participate in certain coupling reactions, it is generally less reactive than C-Cl, C-Br, or C-I bonds. Therefore, a common strategy involves starting with a halogenated precursor, such as 5-bromo-2-fluoro-4-methoxypyrimidine, which serves as a versatile handle for derivatization.
Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl moieties at the C5 position. This reaction involves the coupling of the 5-bromo derivative with a wide range of commercially available or readily synthesized boronic acids or boronate esters. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a base.
Other notable cross-coupling reactions include:
Sonogashira Coupling: For the introduction of alkyne functionalities.
Buchwald-Hartwig Amination: For the formation of C-N bonds, linking various amines to the C5 position.
Stille Coupling: Using organostannane reagents to form C-C bonds.
These reactions facilitate the modular synthesis of complex derivatives, allowing for the rapid exploration of chemical space around the pyrimidine core. For example, in the synthesis of kinase inhibitors, a Suzuki coupling might be used to attach a phenyl or indole (B1671886) group to the C5 position to occupy a specific hydrophobic pocket in the enzyme's active site .
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand/Base System | Resulting Moiety at C5 |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-2-fluoro-4-methoxypyrimidine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl |
| Sonogashira | 5-Bromo-2-fluoro-4-methoxypyrimidine | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl |
| Buchwald-Hartwig | 5-Bromo-2-fluoro-4-methoxypyrimidine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | Amino |
| Stille | 5-Bromo-2-fluoro-4-methoxypyrimidine | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ / LiCl | Alkyl/Aryl |
Synthesis of Polyfluorinated Derivatives and Ethers
Modifying the fluorine and ether substituents on the this compound ring is a key strategy for fine-tuning electronic and physicochemical properties.
Polyfluorination: Introducing additional fluorine atoms can significantly impact a molecule's pKa, lipophilicity, and metabolic stability. The C5 position of this compound is susceptible to electrophilic fluorination. Reagents such as Selectfluor (F-TEDA-BF₄) are highly effective for this transformation. The reaction proceeds under mild conditions, yielding 2,5-difluoro-4-methoxypyrimidine. This difluorinated product serves as a valuable intermediate for further derivatization, combining the reactivity of the C-F bond at C2 (via SNAr) with the modified electronic landscape of the ring.
Ether Diversification: The methoxy (B1213986) group at the C4 position can be readily diversified. A standard two-step procedure involves:
Demethylation: Cleavage of the methyl ether using a strong Lewis acid like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding 2-fluoro-4-hydroxypyrimidine (a pyrimidinone).
Re-alkylation: The resulting hydroxyl group can be O-alkylated under basic conditions (e.g., using K₂CO₃ or NaH) with a diverse range of alkylating agents (e.g., alkyl halides, tosylates). This allows for the introduction of longer alkyl chains, branched chains, or functionalized side chains (e.g., containing esters, amides, or other heterocycles) . This strategy is crucial for probing interactions with specific protein residues or for improving properties like solubility.
| Transformation | Starting Material | Key Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| Electrophilic Fluorination | This compound | Selectfluor (F-TEDA-BF₄) | 2,5-Difluoro-4-methoxypyrimidine | Increase metabolic stability; modulate pKa. |
| Demethylation | This compound | Boron tribromide (BBr₃) | 2-Fluoro-4-hydroxypyrimidine | Generate key intermediate for ether diversification. |
| O-Alkylation | 2-Fluoro-4-hydroxypyrimidine | R-X (Alkyl halide), K₂CO₃ | 2-Fluoro-4-(alkoxy)pyrimidine | Introduce diverse side chains to probe SAR or improve physicochemical properties. |
Attachment to Complex Molecular Architectures via Condensation Reactions
The this compound scaffold can be incorporated into larger, more complex molecules through condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water or methanol. This requires the pyrimidine to be pre-functionalized with a reactive group like a carboxylic acid, aldehyde, or amine.
For example, if the C5 position is functionalized to bear a carboxylic acid (e.g., via carboxylation of a C5-lithiated intermediate), it can be activated and condensed with an amine-containing fragment to form a robust amide bond. This is a cornerstone of peptide and small-molecule drug synthesis. Similarly, a C5-aldehyde derivative can undergo reductive amination with primary or secondary amines or form imines, oximes, or hydrazones, effectively linking the pyrimidine core to another molecular entity.
A prominent example involves the synthesis of macrocycles where the pyrimidine unit is a key structural component. A derivative such as 5-amino-2-fluoro-4-methoxypyrimidine could react with a dicarboxylic acid under amide coupling conditions in a late-stage macrocyclization step . These strategies are vital for creating molecules with constrained conformations, which are often required for high-affinity binding to biological targets like enzymes or protein-protein interfaces.
Stereoselective Derivatization Approaches
Introducing chirality is a critical step in drug design, as enantiomers often exhibit profoundly different biological activities. While the this compound ring itself is planar and achiral, stereocenters can be installed on substituents attached to the ring using stereoselective methods.
Asymmetric Synthesis of Piperidines: A powerful strategy involves the construction of chiral N-heterocycles appended to the pyrimidine core. For instance, a side chain containing a ketone can be attached to the C5 position of the pyrimidine. This ketone can then serve as a precursor for a chiral piperidine (B6355638) ring. An intramolecular reductive amination sequence, using a chiral catalyst or a chiral auxiliary, can cyclize the side chain to form a piperidine ring with high stereocontrol at multiple centers .
Enantioselective Cyclization: Another advanced approach is the enantioselective cyclization of a tethered prochiral substrate. For example, a malonate-derived side chain attached to the C5 position can undergo an intramolecular cyclization catalyzed by a chiral transition-metal complex. This can lead to the formation of fused or spirocyclic systems where the stereochemistry of the newly formed ring is tightly controlled by the catalyst. In one reported methodology, a palladium-catalyzed asymmetric allylic alkylation was used to cyclize a C5-tethered substrate, resulting in a chiral carbocycle attached to the pyrimidine with excellent enantiomeric excess (e.g., >95% ee) . These methods provide access to unique three-dimensional structures that are difficult to synthesize by other means and are invaluable for developing highly selective therapeutic agents.
| Approach | Precursor Structure (Schematic) | Key Transformation | Catalyst/Reagent Example | Chiral Product (Schematic) |
|---|---|---|---|---|
| Asymmetric Synthesis of Piperidines | Pyrimidine-C5-(CH₂)n-CO-(CH₂)m-NH₂ | Intramolecular Reductive Amination | Chiral Phosphine-Iridium Catalyst + H₂ | Pyrimidine-C5-(Chiral Piperidine) |
| Enantioselective Cyclization | Pyrimidine-C5-Tether-Allyl-Malonate | Asymmetric Allylic Alkylation | Pd₂(dba)₃ + Chiral Ligand (e.g., Trost ligand) | Pyrimidine-C5-(Chiral Cyclopentane) |
Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methoxypyrimidine and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectroscopy offers a direct view of the chemical environment of magnetically active nuclei. The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular skeleton of 2-Fluoro-4-methoxypyrimidine.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and one signal for the methoxy (B1213986) group's protons. The ring protons, H-5 and H-6, would appear as doublets due to spin-spin coupling with each other. The methoxy protons would typically appear as a singlet further upfield.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF). Other carbons in proximity will also show smaller couplings (²JCF, ³JCF). The chemical shifts are influenced by the electronegativity of the substituents.
¹⁹F NMR: As a nucleus with spin ½ and 100% natural abundance, ¹⁹F is highly sensitive in NMR experiments. huji.ac.il The ¹⁹F NMR spectrum of this compound would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyrimidine ring. This signal would be split by couplings to nearby protons, particularly H-6 (a four-bond coupling, ⁴JHF) and potentially H-5 (a five-bond coupling, ⁵JHF). nih.gov
A representative dataset illustrating the expected NMR parameters for this compound is presented below.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| ¹H | - | ~8.3 | d | ³JHH ≈ 5.5 | H-6 |
| - | ~6.7 | d | ³JHH ≈ 5.5 | H-5 | |
| - | ~4.0 | s | - | -OCH₃ | |
| ¹³C | C2 | ~160 | d | ¹JCF ≈ 230 | C-F |
| C4 | ~170 | s | - | C-OCH₃ | |
| C6 | ~158 | d | ³JCF ≈ 5 | CH (ring) | |
| C5 | ~105 | s | - | CH (ring) | |
| ¹⁹F | F2 | ~ -70 | m | ⁴JHF, ⁵JHF | C-F |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity and spatial relationships. For positional confirmation of the fluoro and methoxy groups in this compound, the Nuclear Overhauser Effect (NOE) is particularly powerful.
An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE-based experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), reveals which atoms are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds.
For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the methoxy group (-OCH₃) and the H-5 proton of the pyrimidine ring. This correlation would confirm that the methoxy group is located at the C-4 position, adjacent to C-5. The absence of a significant NOE between the methoxy protons and H-6 would further support this assignment. Heteronuclear NOE experiments between ¹⁹F and ¹H can also be utilized to confirm the spatial proximity of the fluorine atom to specific protons on the ring. nih.gov
For analogs of this compound, such as fluorinated nucleosides, the analysis of J-coupling constants is crucial for determining the three-dimensional conformation, particularly the pucker of the sugar ring. rsc.org The ribose ring in nucleosides dynamically equilibrates between different conformations, most commonly the North (C3'-endo) and South (C2'-endo) forms.
The magnitude of the vicinal proton-proton coupling constant between H-1' and H-2' (³JHH) is a reliable indicator of the sugar pucker. Small values (0-3 Hz) are indicative of a North-type conformation, while larger values (7-10 Hz) suggest a South-type conformation. rsc.org
Furthermore, the introduction of a fluorine atom into the sugar moiety provides additional probes in the form of proton-fluorine (³JHF) and fluorine-fluorine (³JFF) coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. For instance, in a 3'-fluoro-nucleoside, a large ³J(H4',F3') coupling would indicate an anti-periplanar relationship between these nuclei, providing definitive stereochemical information. nih.gov
Example Finding: In studies of 3'-deoxy-3'-fluorinated nucleosides, a ³J(H4',F3') value of 31.4 Hz alongside a ³J(H2',F3') of 13.9 Hz confirmed a xylo configuration. In contrast, a different isomer with ³J(H4',F3') of 26.4 Hz and ³J(H2',F3') of 21.6 Hz indicated a ribo-configuration. nih.gov This demonstrates the power of J-coupling analysis in distinguishing between subtle stereochemical differences.
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. For this compound, key functional groups can be readily identified. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2980 - 2850 | C-H stretching | -OCH₃ group |
| 1650 - 1550 | C=C and C=N stretching | Pyrimidine ring vibrations |
| 1300 - 1200 | C-O stretching (asymmetric) | Aryl-ether (-O-CH₃) |
| 1250 - 1100 | C-F stretching | Aryl-fluoride |
| 1100 - 1000 | C-O stretching (symmetric) | Aryl-ether (-O-CH₃) |
| 900 - 675 | C-H out-of-plane bending | Aromatic C-H |
The presence of strong bands in the aromatic region (C=C/C=N stretching), along with characteristic absorptions for the C-O and C-F bonds, provides a clear spectroscopic fingerprint for the molecule. ijirset.com
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be especially useful for characterizing the symmetric "breathing" modes of the pyrimidine ring, which often give rise to strong and sharp bands. researchgate.net These modes are highly characteristic of the pyrimidine skeleton itself.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3070 | C-H stretching | Symmetric aromatic C-H stretch |
| 1600 - 1550 | Ring stretching | In-plane C=C and C=N vibrations |
| ~1250 | Ring breathing | Symmetric stretching of the entire ring |
| ~1000 | Ring trigonal deformation | Symmetric in-plane ring bending |
| ~750 | C-F stretching | Vibration of the carbon-fluorine bond |
The combined use of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a detailed assignment of the fundamental vibrational modes of the molecule and confirming the presence of all key structural features. nih.govnih.gov
Electronic Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light.
UV-Visible spectroscopy is a key technique for studying the electronic transitions in molecules like this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In pyrimidine derivatives, the primary electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and are generally characterized by high molar absorptivity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pair of a nitrogen or oxygen atom) to a π* antibonding orbital, and these are typically of lower intensity.
The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure, including the nature and position of substituents on the pyrimidine ring. For instance, the presence of an electron-donating group like a methoxy group and an electron-withdrawing group like fluorine can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption.
Table 1: UV-Visible Absorbance Data for Selected Pyrimidine Analogs
| Compound | Solvent | λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-diphenyl-3,6-dihydropyrimidine | Not Specified | Not Specified | n → π* and π → π* | scispace.com |
| 2-Methylthiopyrimidine | Not Specified | 287, 251 | Not Specified | scispace.com |
This table is populated with data for analogous compounds to illustrate typical spectral values.
Fluorescence spectroscopy is a powerful tool for studying the emission properties of molecules after they have been excited to a higher electronic state. Following absorption of light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence quantum yield and the position of the emission maximum are highly dependent on the molecular structure and the surrounding environment.
The solvent can have a significant impact on the fluorescence behavior of pyrimidine derivatives. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the emission spectrum. This phenomenon, known as solvatochromism, is particularly pronounced for molecules where the dipole moment changes upon excitation. For pyrimidine derivatives, interactions such as hydrogen bonding between the solvent and the nitrogen or oxygen atoms of the solute can play a crucial role in stabilizing the excited state, often leading to a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity.
The study of pyrimidine derivatives has shown that their luminescence properties are influenced by factors such as ionization and tautomerization. aip.org For many pyrimidine compounds, fluorescence is observed over a wide pH range. aip.org
While specific fluorescence data for this compound is not available, the general principles of fluorescence spectroscopy and solvent effects are applicable to this class of compounds. The inherent electron-donating and -withdrawing groups in this compound suggest that its fluorescence properties would likely exhibit sensitivity to the solvent environment.
Crystallographic Analysis
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, which is crucial for understanding structure-property relationships.
For pyrimidine derivatives, SCXRD studies have revealed a rich diversity of crystal structures. The planarity of the pyrimidine ring, combined with various substituents, leads to different packing arrangements. While a specific crystal structure for this compound has not been reported in the reviewed literature, numerous studies on its analogs provide a basis for understanding its likely solid-state structure.
Table 2: Crystallographic Data for Selected Pyrimidine Analogs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | C18H12BrN5 | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.5010 | 98.6180 | 103.8180 | mdpi.com |
| 2-[(2,4-Dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | C13H16N4S | Monoclinic | P21/c | - | - | - | - | - | - | nih.gov |
This table presents crystallographic data for analogous compounds to illustrate typical parameters.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This analysis provides a detailed picture of the various non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds and van der Waals forces.
For pyrimidine derivatives, Hirshfeld surface analysis has been instrumental in identifying and quantifying a range of intermolecular interactions. Common interactions include conventional and non-conventional hydrogen bonds. For instance, in the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, Hirshfeld analysis revealed that H···H, N···H, C···H, and S···H contacts account for the vast majority of intermolecular interactions. nih.gov Similarly, in a co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid, the major interactions were found to be H···H, O···H, and C···H contacts. semanticscholar.org These studies highlight the importance of hydrogen bonding and other weak interactions in the crystal packing of pyrimidine derivatives.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyrimidine Analog
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 51.6 | nih.gov |
| C···H/H···C | 23.0 | nih.gov |
| N···H/H···N | 15.8 | nih.gov |
| S···H/H···S | 8.5 | nih.gov |
| C···C | < 1.0 | nih.gov |
| C···N/N···C | < 1.0 | nih.gov |
Data for 2-[(2,4-Dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
The intermolecular interactions identified through techniques like SCXRD and Hirshfeld surface analysis lead to the formation of extended supramolecular networks in the solid state. The specific arrangement of molecules, known as the crystal packing motif, is determined by the interplay of these non-covalent forces.
In pyrimidine derivatives, hydrogen bonding often plays a dominant role in directing the supramolecular assembly. For example, in the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, N—H···N hydrogen bonds lead to the formation of dimeric arrangements. nih.gov In co-crystals of 2-amino-4,6-dimethoxypyrimidine, N—H···O and O—H···N hydrogen bonds are crucial in connecting the constituent molecules. semanticscholar.org
The study of these supramolecular architectures is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The ability of pyrimidine derivatives to form a variety of intermolecular interactions makes them versatile building blocks for the construction of complex supramolecular assemblies.
Role of 2 Fluoro 4 Methoxypyrimidine As a Key Building Block in Advanced Organic Synthesis
Precursor for Diverse Complex Heterocyclic Architectures
The pyrimidine (B1678525) nucleus is a fundamental scaffold found in a vast number of biologically active compounds, including nucleic acids and various pharmaceuticals. dntb.gov.ua 2-Fluoro-4-methoxypyrimidine provides a direct and efficient entry point for the synthesis of more complex, substituted pyrimidine derivatives and fused heterocyclic systems like those found in diazine alkaloids.
The primary mechanism for its use as a precursor is the nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C2 position is highly activated towards displacement by a wide array of nucleophiles due to the electron-withdrawing nature of the two ring nitrogens. This allows for the controlled and selective introduction of nitrogen, oxygen, sulfur, or carbon-based substituents.
Research on analogous di-substituted pyrimidines, such as 2,4-dichloropyrimidines, has established that the C4 position is often more susceptible to initial nucleophilic attack than the C2 position. This differential reactivity enables a stepwise and highly controlled functionalization strategy, which is a significant advantage in multi-step syntheses of complex targets. By analogy, the fluorine at the C2 position of this compound can be selectively displaced after initial modification at other sites, or it can be the primary site of reaction depending on the specific conditions and nucleophiles employed. This strategic reactivity allows chemists to build intricate heterocyclic architectures, such as the pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) cores, which are of significant interest in medicinal chemistry.
| Starting Material Class | Nucleophile | Product Class | Significance |
|---|---|---|---|
| 2-Halopyrimidine | Amines (R-NH₂) | 2-Aminopyrimidine derivative | Core structure in many kinase inhibitors and other pharmaceuticals. |
| 2-Halopyrimidine | Alcohols/Phenols (R-OH) | 2-Alkoxy/Aryloxypyrimidine derivative | Used to modify solubility and electronic properties of the final molecule. |
| 2-Halopyrimidine | Thiols (R-SH) | 2-Thioetherpyrimidine derivative | Important for creating specific interactions with biological targets. |
| 2-Halopyrimidine | Organometallic Reagents (e.g., Grignard, Organolithium) | 2-Alkyl/Arylpyrimidine derivative | Forms C-C bonds to construct more complex carbon skeletons. |
Synthesis of Specialized Fluorinated Organic Compounds
The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to modulate a compound's physical, chemical, and biological properties. merckmillipore.comnih.gov Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets with minimal steric impact. merckmillipore.comnbinno.com
This compound is itself a prime example of a specialized "fluorinated building block." nih.govalfa-chemistry.com Its primary utility in this context is not necessarily as a precursor to simple aliphatic compounds like polyfluorinated ethers, but rather as a scaffold for constructing more complex, high-value fluorinated molecules. The "building block" approach, which involves introducing a pre-fluorinated component into a larger molecule, is often preferred over late-stage fluorination, which can require harsh and difficult-to-handle reagents. nih.gov
By using this compound in a synthesis, chemists can incorporate the entire fluorinated pyrimidine moiety into a target structure. This introduces the unique electronic and steric properties of the fluoropyrimidine ring, which can be crucial for the desired function of the final product, particularly in the development of novel pharmaceuticals and agrochemicals. merckmillipore.comalfa-chemistry.com
Intermediate in the Rational Design of Fine Chemicals
Fine chemicals are pure, single-substance compounds produced in limited quantities through complex, multi-step syntheses for specialized applications. The pharmaceutical and agrochemical industries are heavily reliant on a diverse array of such chemical building blocks to synthesize novel and effective molecules. nbinno.com
This compound serves as a key intermediate in the rational design of these fine chemicals. Its pre-functionalized structure provides a robust scaffold for further chemical modifications. The reactive fluorine atom allows for predictable and high-yielding coupling reactions, while the methoxy (B1213986) group and the pyrimidine ring itself offer sites for further derivatization, influencing properties like solubility and receptor binding interactions. nbinno.com
The strategic importance of such intermediates is highlighted in the synthesis of modern pharmaceuticals. For instance, a structurally similar compound, 2-fluoro-4-nitroaniline, is a crucial intermediate in a scalable, low-cost synthesis route for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is the starting material for the potent anti-tuberculosis drug candidate, TBI-223. nih.gov In this synthesis, the fluoro-substituted aniline (B41778) undergoes a key N-alkylation step to form the core of the molecule. nih.gov This demonstrates how a pre-existing fluoro-aromatic or fluoro-heterocyclic intermediate is essential for the efficient construction of a complex and valuable fine chemical.
Contribution to the Development of Novel Synthetic Strategies and Methodologies
The unique reactivity of this compound and similar fluoro-substituted heterocycles contributes to the advancement of modern synthetic methodologies. Its utility extends beyond being a simple passive component in a reaction; it serves as a tool for developing and refining new synthetic strategies.
One such strategy is the late-stage functionalization of complex molecules. A powerful approach involves a two-step sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride (B91410). nih.gov Compounds like this compound are ideal substrates for optimizing the second step of this sequence. Because the fluorine atom is highly activated, it allows chemists to explore SNAr reactions under much milder conditions than those required for less reactive chloropyridines or pyrimidines. nih.gov This exploration leads to the development of new, mild reaction protocols with broader functional group tolerance, expanding the toolkit available to synthetic chemists.
Furthermore, the use of this compound exemplifies the "fluorinated building block" strategy, which is a cornerstone of modern organofluorine chemistry. nih.gov This approach avoids the challenges of regioselectivity and harsh conditions associated with direct fluorination methods applied late in a synthetic sequence. By providing a stable, reliable, and reactive source of a fluorinated heterocyclic core, this building block facilitates more efficient, predictable, and scalable syntheses of complex fluorinated target molecules.
Future Directions and Emerging Research Avenues in 2 Fluoro 4 Methoxypyrimidine Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future of synthesizing 2-Fluoro-4-methoxypyrimidine and its derivatives is increasingly geared towards green and sustainable practices. Traditional synthetic methods often rely on hazardous reagents and generate significant waste. rasayanjournal.co.in Modern approaches aim to mitigate these issues by employing techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts. rasayanjournal.co.innih.govbenthamdirect.com The development of one-pot, multicomponent reactions represents a particularly promising frontier, offering reduced reaction times, minimized waste, and higher yields by combining multiple steps into a single, efficient process. rasayanjournal.co.inbenthamdirect.com
Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fluorinated heterocycles. This technology allows for precise control over reaction parameters, enhanced safety, and scalability, which are crucial for transitioning laboratory-scale syntheses to industrial production. Future research will likely focus on adapting flow chemistry protocols for the fluorination and methoxylation steps in the synthesis of the title compound, potentially using safer fluorinating agents and optimizing energy efficiency.
Elucidation of Further Advanced Mechanistic Insights into Pyrimidine (B1678525) Reactivity
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its strategic application. The fluorine atom at the C2 position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemistry. researchgate.netmasterorganicchemistry.com While the classical two-step SNAr mechanism involving a Meisenheimer intermediate is well-known, recent studies on similar systems suggest that many of these reactions may proceed through a concerted or borderline mechanism. springernature.comnih.govnih.gov
Future investigations will likely employ a combination of experimental and computational methods to dissect these mechanistic nuances. Kinetic isotope effect (KIE) studies can provide powerful evidence for the nature of the transition state. springernature.com When paired with Density Functional Theory (DFT) calculations, these experimental results can help map the entire reaction coordinate, revealing the energetic landscape and identifying key intermediates and transition states. nih.govresearchgate.net Such insights are invaluable for predicting reactivity, controlling selectivity, and designing more efficient synthetic transformations. Understanding how the C4-methoxy group electronically influences the C2-fluorine's reactivity will be a key area of this advanced mechanistic exploration.
Exploration of Unconventional Derivatization Chemistries
Beyond classical SNAr reactions, the exploration of unconventional derivatization methods will unlock new chemical space for this compound. Late-stage functionalization, which involves modifying a complex molecule in the final steps of a synthesis, is a rapidly growing field that allows for the rapid generation of diverse analogues. rsc.orgacs.orgnih.gov
One of the most promising areas is the direct C–H functionalization of the pyrimidine ring. researchgate.netthieme-connect.denih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. Research will likely focus on developing transition-metal-catalyzed methods to selectively activate and functionalize the C-H bonds at the 5 and 6 positions of the pyrimidine core. thieme-connect.de Another innovative strategy is the "deconstruction-reconstruction" approach, where the pyrimidine ring is opened and then reclosed with different components to create entirely new heterocyclic systems, drastically diversifying the molecular architecture. nih.gov
Synergistic Integration of Computational and Experimental Approaches for Discovery
The synergy between computational modeling and experimental validation is revolutionizing chemical research and drug discovery. jddhs.comresearchgate.netnih.gov For this compound, this integration promises to accelerate the design and synthesis of new functional molecules. Computational tools like DFT can predict electronic properties, reaction pathways, and spectroscopic signatures, guiding the design of experiments and reducing trial-and-error in the lab. nih.govnih.gov
In the context of drug design, quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations can be used to predict the biological activity of novel derivatives. nih.govopenmedicinalchemistryjournal.com For instance, researchers can computationally screen a virtual library of compounds derived from the this compound scaffold against a specific biological target. jddhs.comjddhs.com The most promising candidates identified in silico can then be prioritized for synthesis and experimental testing, creating a more efficient and rational discovery pipeline. researchgate.netmdpi.com Molecular dynamics simulations can further provide insights into the behavior of these molecules in a biological environment, predicting their binding stability and conformational changes over time. nih.gov
Rational Design and Synthesis of Next-Generation Pyrimidine-Based Scaffolds for Chemical Research
The this compound core is an ideal starting point for the rational design of next-generation chemical scaffolds. Its inherent reactivity allows for strategic modifications to tune its physicochemical and biological properties. nih.govnih.gov By applying the principles of medicinal chemistry, researchers can design and synthesize novel pyrimidine derivatives with tailored functions. acs.orgacs.org
Future work will involve using this scaffold to create libraries of compounds for screening against various biological targets. For example, by replacing the fluorine or methoxy (B1213986) groups with other functional moieties, or by adding substituents to the C5 and C6 positions, researchers can develop potent and selective inhibitors for enzymes like kinases, which are often implicated in diseases such as cancer. acs.orgrsc.orgrsc.org The design of hybrid molecules, where the pyrimidine core is linked to another pharmacologically active scaffold, is another promising strategy to develop compounds with novel mechanisms of action or improved therapeutic profiles. The ultimate goal is to leverage the unique chemical properties of this compound to build complex, highly functionalized molecules that can serve as advanced tools for chemical biology and as leads for new therapeutic agents. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
